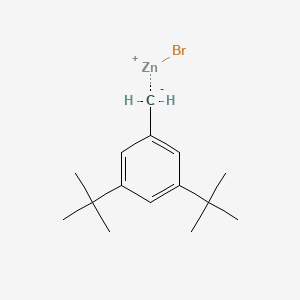

3,5-Di-t-butylbenzylzinc bromide

Description

The exact mass of the compound this compound, 0.50 M in THF is 346.02746 g/mol and the complexity rating of the compound is 190. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

bromozinc(1+);1,3-ditert-butyl-5-methanidylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23.BrH.Zn/c1-11-8-12(14(2,3)4)10-13(9-11)15(5,6)7;;/h8-10H,1H2,2-7H3;1H;/q-1;;+2/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQUODMRSBQNJJS-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=CC(=C1)[CH2-])C(C)(C)C.[Zn+]Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23BrZn | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Methodologies for the Chemical Generation of 3,5 Di T Butylbenzylzinc Bromide

Direct Oxidative Insertion of Zinc into Substituted Benzyl (B1604629) Halides

The direct reaction of metallic zinc with an organic halide is the most straightforward route to organozinc compounds. core.ac.uk For a substrate like 3,5-di-t-butylbenzyl bromide, this involves the insertion of a zinc atom into the carbon-bromine bond. However, the efficiency of this process is highly dependent on the reactivity of the zinc metal and the reaction conditions. nih.gov

Standard commercial zinc powder is often unreactive due to a passivating layer of zinc oxide on its surface. core.ac.uknih.gov To overcome this, highly reactive forms of zinc are employed. "Rieke zinc" is a prominent example of such an activated metal. wikipedia.orgnih.gov It is prepared by the reduction of a zinc salt, typically zinc chloride (ZnCl₂), with a potent reducing agent like lithium naphthalenide or sodium metal. nih.govunl.edu This process generates a high-surface-area, finely divided zinc powder that readily undergoes oxidative addition to organic halides, including benzyl bromides, under mild conditions. riekemetals.comnih.gov

The use of Rieke zinc allows for the synthesis of organozinc reagents from a wider range of organic halides, including chlorides, which are generally less reactive than bromides and iodides. sigmaaldrich.comnih.gov This enhanced reactivity is crucial for preparing sterically hindered or electronically deactivated organozinc compounds. Studies have shown that the reactivity of Rieke zinc can be influenced by the salt byproducts generated during its preparation, which can affect both the rate of formation and the structure of the resulting organozinc reagent. nih.govescholarship.org

The choice of solvent and the presence of additives are critical for the successful synthesis of organozinc reagents via direct insertion.

Lithium Chloride (LiCl): The addition of lithium chloride has been shown to be highly effective in promoting the insertion of zinc into organic halides. acs.orgacs.orguni-muenchen.de While initially thought to cleanse the zinc surface of impurities, studies using fluorescence microscopy have revealed that the primary role of LiCl is to solubilize the organozinc species formed on the metal surface. acs.orgacs.orgnih.govresearchgate.net This prevents the passivation of the zinc surface by the product and allows the reaction to proceed. acs.org The formation of a soluble "ate" complex, such as R-ZnX·LiCl, is a key aspect of this process. nih.govacs.org Both the lithium cation and the chloride anion are crucial for this solubilizing effect. acs.org

Tetrahydrofuran (B95107) (THF): Tetrahydrofuran is a commonly used aprotic ether solvent for the preparation of organozinc reagents. core.ac.uk It is effective at solvating the organozinc species, particularly in the presence of LiCl. utexas.edu However, the oxidative addition in THF alone can be slow and may have an induction period. nih.govresearchgate.net This is thought to be due to the need to disrupt the passivating oxide layer on the zinc surface. nih.gov

Dimethoxyethane (DME): 1,2-Dimethoxyethane (B42094) is another ether-based solvent that can be used for organometallic reactions. chemeurope.comwikipedia.org It acts as a bidentate ligand, chelating to the metal center, which can influence the reactivity and solubility of the organometallic species. chemeurope.comchemicalbook.com In the context of organozinc reagent formation, its higher boiling point compared to THF can be advantageous for reactions requiring elevated temperatures. wikipedia.org

The table below summarizes the roles of these modifiers and solvents.

Table 1: Influence of Modifiers and Solvents on Zinc Insertion

| Modifier/Solvent | Primary Function | Reference |

|---|---|---|

| Lithium Chloride (LiCl) | Solubilizes surface-bound organozinc intermediates, preventing passivation of the zinc surface. | acs.orgacs.orgresearchgate.net |

| Tetrahydrofuran (THF) | Common aprotic solvent that solvates the organozinc species. | core.ac.ukutexas.edu |

| Dimethoxyethane (DME) | Acts as a bidentate chelating solvent, potentially influencing reactivity and solubility. | chemeurope.comchemicalbook.com |

The direct insertion of zinc into a carbon-halogen bond is now understood to be a two-step process, largely elucidated through studies using single-particle fluorescence microscopy. nih.govnih.govnih.gov

Oxidative Addition: The first step involves the oxidative addition of the organic halide to the zinc metal surface, forming a surface-bound organozinc intermediate. nih.govnih.govnih.gov This step can be accelerated by using polar aprotic solvents like DMSO. nih.govresearchgate.net

Solubilization: The second step is the solubilization of this surface-bound intermediate into the solution. nih.govnih.gov This step is significantly accelerated by the presence of lithium salts, such as LiCl, which form soluble "ate" complexes. nih.govacs.org

Transmetalation Strategies for 3,5-Di-t-butylbenzylzinc Bromide Formation

An alternative to direct zinc insertion is transmetalation, a process where an organic group is transferred from one metal to another. wikipedia.orgyoutube.com This is a common method for preparing organozinc compounds that may be difficult to synthesize directly. sigmaaldrich.comwikipedia.org The process typically involves reacting a more reactive organometallic precursor with a zinc salt. youtube.com

Organolithium compounds are highly reactive organometallics that can be used to generate organozinc reagents. wikipedia.orgnih.gov The synthesis would involve the initial preparation of 3,5-di-t-butylbenzyllithium. This can be achieved through the reaction of 3,5-di-t-butylbenzyl bromide with lithium metal or via a lithium-halogen exchange. The resulting organolithium species is then reacted with a zinc salt, such as zinc bromide (ZnBr₂), in a transmetalation step to yield this compound and lithium bromide. youtube.comwikipedia.org

This method is advantageous when the corresponding organolithium compound is readily accessible. However, the high reactivity of organolithium reagents can sometimes lead to side reactions and may not be compatible with certain functional groups. sigmaaldrich.com

Grignard reagents (organomagnesium halides) are another class of widely used organometallic compounds that can serve as precursors for organozinc reagents. numberanalytics.comdalalinstitute.com The synthesis of this compound via this route would begin with the preparation of the corresponding Grignard reagent, 3,5-di-t-butylbenzylmagnesium bromide, by reacting 3,5-di-t-butylbenzyl bromide with magnesium metal in an ether solvent like THF. utexas.edunumberanalytics.com

Following its formation, the Grignard reagent is then treated with a zinc salt, such as zinc bromide, to effect the transmetalation. youtube.com This exchange reaction yields the desired organozinc compound and a magnesium salt byproduct. Grignard reagents are generally less reactive and more functional group tolerant than their organolithium counterparts, which can be an advantage in certain synthetic applications. dalalinstitute.com

Table 2: Transmetalation Routes to Organozinc Halides

| Precursor | General Reaction | Key Features | Reference |

|---|---|---|---|

| Organolithium | R-Li + ZnX₂ → R-ZnX + LiX | Highly reactive precursor; useful when organolithium is readily available. | youtube.comwikipedia.org |

| Organomagnesium (Grignard) | R-MgX + ZnX₂ → R-ZnX + MgX₂ | Less reactive and often more functional group tolerant than organolithiums. | dalalinstitute.comyoutube.com |

Chemical Compounds Mentioned

Chemo- and Regioselective Considerations in Transmetalation Processes

Transmetalation is a cornerstone method for the synthesis of organozinc reagents. jst.go.jp It typically involves the reaction of a more reactive organometallic species, such as an organolithium or organomagnesium compound, with a zinc halide salt like zinc bromide (ZnBr₂). The generation of this compound via this route requires careful consideration of chemo- and regioselectivity, especially if the aromatic ring were to contain other sensitive functional groups.

Chemo- and Regioselectivity: The primary challenge in the synthesis of complex molecules is to direct the reaction to the desired functional group and position.

Regioselectivity: For the synthesis of this compound, the transmetalation must occur exclusively at the benzylic position. The precursor, 3,5-Di-t-butylbenzylmagnesium bromide (a Grignard reagent), is prepared from 3,5-di-t-butylbenzyl bromide. The subsequent reaction with ZnBr₂ is generally a straightforward and high-yielding transmetalation, as the carbon-magnesium bond is readily converted to a carbon-zinc bond. The bulky tert-butyl groups at the 3 and 5 positions sterically hinder reactions at the aromatic ring, thus favoring the desired regioselectivity at the less hindered benzylic carbon.

Chemoselectivity: Organozinc reagents are known for their excellent chemoselectivity, tolerating a wide variety of functional groups (e.g., esters, nitriles, ketones) that would be incompatible with more reactive organolithium or Grignard reagents. oup.comlibretexts.org While the parent compound 3,5-di-t-butylbenzyl bromide lacks other reactive functional groups, this inherent tolerance is a major advantage of the organozinc species. If a derivative containing an ester, for example, were used, the organozinc reagent could be formed without side reactions, which would not be possible with its Grignard precursor. oup.com The key step in the catalytic cycle of many cross-coupling reactions involving these reagents is a transmetalation where the organozinc halide exchanges its organic group with a metal center, such as palladium. wikipedia.org

The table below summarizes the key considerations for the transmetalation approach.

| Consideration | Relevance to this compound Synthesis | Key Factors |

| Regioselectivity | Essential for ensuring the zinc atom is attached to the benzylic carbon. | Steric hindrance from t-butyl groups directs reactivity to the CH₂Br group. |

| Chemoselectivity | High tolerance of organozinc reagents to functional groups. | Allows for the synthesis of more complex, functionalized derivatives. |

| Precursor Reactivity | The choice of organometallic precursor (e.g., Grignard vs. organolithium) influences reactivity. | Grignard reagents are typically sufficient and offer a good balance of reactivity and handling. |

| Solvent Effects | The solvent can influence the reactivity and stability of the reagents. | Ethereal solvents like THF are commonly used to stabilize the organometallic species. |

Emerging Techniques for Reagent Synthesis

Beyond established methods, new technologies are being developed to streamline the synthesis of organozinc reagents, offering improved safety, control, and efficiency.

Electrochemical Approaches to Organozinc Reagent Generation

Electrochemical synthesis presents a powerful and sustainable alternative to traditional chemical methods for generating organozinc reagents. oup.com This technique utilizes an electric current to drive the formation of the carbon-zinc bond, often from an organic halide and a sacrificial zinc anode.

The electrochemical generation of arylzinc compounds has been successfully demonstrated and offers a pyridine-free process in solvents like acetonitrile. electrochem.org For this compound, this would involve the reduction of 3,5-di-t-butylbenzyl bromide at a cathode, with a sacrificial zinc anode providing the zinc source. The process avoids the need for preparing a highly reactive organometallic precursor like a Grignard reagent.

Key features of the electrochemical approach include:

Mild Conditions: Reactions can often be carried out at room temperature, avoiding the low temperatures required for some traditional methods. electrochem.org

High Functional Group Tolerance: Similar to chemical methods, electrochemistry is compatible with a range of functional groups.

Safety: It avoids the handling of pyrophoric reagents like organolithiums.

Catalysis: The process can be catalyzed by transition metals like cobalt or nickel to facilitate the reaction with less reactive organic halides. electrochem.orgresearchgate.net

The table below outlines the parameters for a hypothetical electrochemical synthesis.

| Parameter | Description | Typical Conditions |

| Electrolyte | A salt to conduct electricity. | Tetrabutylammonium tetrafluoroborate (B81430) in dichloromethane. nih.gov |

| Anode | The source of zinc. | Sacrificial zinc plate or rod. |

| Cathode | Where the organic halide is reduced. | Inert material such as platinum or carbon. |

| Solvent | Medium for the reaction. | Acetonitrile (ACN) or Dimethylformamide (DMF). electrochem.org |

| Potential | The applied voltage to drive the reaction. | Controlled potential between -0.8 and -1.4 V/SCE. oup.com |

Continuous Flow Chemistry Systems for Enhanced Synthesis

Continuous flow chemistry has emerged as a transformative technology for the synthesis of reactive intermediates like organometallic reagents. blucher.com.brvapourtec.com In a flow system, reagents are continuously pumped through a network of tubes and reactors, allowing for precise control over reaction parameters such as temperature, pressure, and mixing. acs.org

The synthesis of organozinc reagents, including benzylic types, is well-suited to flow chemistry. techniques-ingenieur.fr A solution of the organic halide (3,5-di-t-butylbenzyl bromide) can be passed through a packed column containing activated zinc metal to generate the organozinc reagent in situ. researchgate.net This reagent stream can then be directly "telescoped" into a subsequent reaction, such as a Negishi cross-coupling, without isolation. researchgate.netacs.org

The advantages of using continuous flow for synthesizing this compound are significant:

Enhanced Safety: The small reaction volumes at any given time minimize the risks associated with handling potentially unstable or exothermic reactions. vapourtec.com

Precise Temperature Control: Flow reactors have a high surface-area-to-volume ratio, enabling efficient heat exchange and precise temperature management, which is crucial for controlling exothermic organometallic reactions. blucher.com.br

Improved Yield and Selectivity: Rapid and efficient mixing, combined with precise control over residence time, can lead to higher yields and fewer byproducts compared to batch processes.

Scalability: Production can be easily scaled up by running the system for longer periods or by using parallel reactor lines.

The table below details a conceptual continuous flow setup for this synthesis.

| Component | Function | Material/Parameter |

| Reagent Pumps | Deliver precise flow rates of reactants. | Chemically resistant peristaltic or syringe pumps. blucher.com.br |

| Packed-Bed Reactor | Contains activated zinc for the reaction. | A column packed with commercially available activated zinc dust or turnings. |

| Back-Pressure Regulator | Maintains pressure to prevent solvent boiling and control reactions. | Adjustable BPR to maintain elevated pressure. |

| Static Mixer | Ensures rapid and homogeneous mixing of reagent streams. | T-mixer or other microfluidic mixing chip. |

| Residence Time Unit | A coil of tubing where the reaction proceeds. | PFA or stainless steel tubing of defined length and diameter. |

By leveraging these advanced methodologies, the synthesis of this compound can be achieved with a high degree of control, safety, and efficiency, paving the way for its broader application in the synthesis of complex organic molecules.

Elucidation of Reactivity Patterns and Mechanistic Landscapes of 3,5 Di T Butylbenzylzinc Bromide

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal catalysis provides a powerful avenue for the activation of the carbon-zinc bond in 3,5-di-t-butylbenzylzinc bromide, enabling its coupling with a variety of organic electrophiles. Palladium, nickel, and iron catalysts have all been employed to mediate these transformations, each offering distinct advantages in terms of reactivity, selectivity, and functional group tolerance.

Palladium complexes are the most extensively studied catalysts for cross-coupling reactions involving organozinc reagents, a field broadly known as the Negishi coupling. organic-chemistry.orgwikipedia.org These reactions are prized for their high functional group tolerance and generally high yields. wikipedia.org

The Negishi cross-coupling reaction provides a direct method for the formation of a C(sp³)–C(sp²) bond by reacting an organozinc compound, such as this compound, with an aryl or heteroaryl halide (or pseudohalide like triflate). organic-chemistry.orgwikipedia.org The reaction is typically catalyzed by a palladium(0) species, often generated in situ from a palladium(II) precatalyst. The choice of ligand is crucial for an efficient reaction, especially when dealing with sterically demanding substrates. nih.gov

While specific data for the coupling of this compound is not extensively tabulated in publicly available literature, the general trends for sterically hindered secondary alkylzinc halides provide valuable insights. For instance, the use of bulky, electron-rich phosphine (B1218219) ligands, such as CPhos, has been shown to be effective in promoting the coupling of secondary alkylzinc halides with a wide range of aryl and heteroaryl bromides and chlorides. nih.govorganic-chemistry.org These ligands are thought to facilitate the reductive elimination step and suppress undesired side reactions like β-hydride elimination. nih.gov

The coupling of various benzylzinc reagents with aryl halides has been demonstrated to proceed in good yields. For instance, a range of functionalized diarylmethanes can be synthesized through the in situ generation of benzylzinc reagents followed by palladium-catalyzed cross-coupling. A variety of functional groups on both the benzylzinc reagent and the aryl halide are often tolerated.

Below is a representative table illustrating the scope of the Negishi coupling with analogous sterically hindered secondary alkylzinc reagents and various aryl and heteroaryl halides, showcasing the expected reactivity patterns.

| Aryl/Heteroaryl Halide | Catalyst/Ligand | Solvent | Yield (%) | Reference |

| 2-Bromobenzonitrile | Pd(OAc)₂ / CPhos | THF/Toluene | High | nih.gov |

| 4-Bromoacetophenone | Pd(OAc)₂ / CPhos | THF/Toluene | High | nih.gov |

| 2-Bromo-6-methoxypyridine | Pd(OAc)₂ / CPhos | THF | Moderate | nih.gov |

| 3-Bromopyridine | Pd₂(dba)₃ / XPhos | Dioxane | Good | nih.gov |

| 4-Chloroquinoline | Pd(P(t-Bu)₃)₂ | THF | Good | nih.gov |

This table is illustrative and based on the reactivity of analogous sterically hindered secondary alkylzinc reagents due to the limited availability of specific data for this compound.

The enantioselective potential of cross-coupling reactions involving benzylic zinc reagents is highly dependent on the choice of the chiral ligand. Ligands such as Pybox (pyranosyl-oxazoline) derivatives have been successfully employed in nickel-catalyzed asymmetric cross-couplings of secondary α-bromo amides with organozinc reagents. For palladium-catalyzed reactions, the development of suitable chiral ligands for sterically hindered substrates like this compound remains an active area of investigation.

The generally accepted mechanism for the palladium-catalyzed Negishi cross-coupling reaction involves a catalytic cycle consisting of three key steps: oxidative addition, transmetalation, and reductive elimination. wikipedia.org

Oxidative Addition: The catalytic cycle begins with the oxidative addition of the aryl or heteroaryl halide (Ar-X) to a palladium(0) complex (LₙPd⁰). This step forms a palladium(II) intermediate (LₙPd(Ar)(X)). The rate of this step is influenced by the nature of the halide (I > Br > Cl) and the electronic properties of the aryl group. For sterically hindered substrates, bulky and electron-rich phosphine ligands are often employed to promote this step. nih.gov

Transmetalation: The next step is the transfer of the organic group from the organozinc reagent to the palladium(II) center. In the case of this compound, the benzylic group replaces the halide on the palladium, forming a diorganopalladium(II) complex (LₙPd(Ar)(CH₂Ar')). This step involves the formation of a Pd-Zn intermediate. The rate of transmetalation can be influenced by the solvent and the presence of salts like lithium chloride, which can break up zincate aggregates. nih.gov

Reductive Elimination: The final step is the reductive elimination of the two organic groups from the palladium(II) complex to form the desired cross-coupled product (Ar-CH₂Ar') and regenerate the palladium(0) catalyst. This step is often the rate-determining step, especially for sterically demanding substrates. The steric bulk of the 3,5-di-tert-butylbenzyl group can make this step challenging, and the choice of ligand is critical to facilitate this process and prevent side reactions.

Nickel catalysts offer a cost-effective alternative to palladium for cross-coupling reactions and can exhibit unique reactivity. wikipedia.org Nickel-catalyzed Negishi couplings of benzylic zinc reagents with aromatic bromides and chlorides have been reported to proceed smoothly. researchgate.net These reactions often utilize simple nickel salts like Ni(acac)₂ in combination with ligands such as triphenylphosphine. researchgate.net The use of nickel catalysts can be particularly advantageous for the coupling of less reactive aryl chlorides. While specific examples with this compound are scarce, the general methodology is applicable to a range of benzylic zinc reagents.

Iron catalysts are an even more economical and environmentally benign option for cross-coupling reactions. Iron-catalyzed cross-coupling of alkyl halides with arylzinc reagents has been demonstrated. These reactions often proceed via radical pathways. While less common than palladium or nickel catalysis for Negishi-type reactions, iron-mediated processes represent a growing field of interest. The application of iron catalysts to the coupling of sterically hindered benzylic zinc reagents like this compound is an area with potential for future development.

Copper-Assisted Transformations

Copper catalysis plays a pivotal role in expanding the synthetic utility of organozinc reagents, including this compound. These transformations often proceed via a transmetalation step where the organozinc compound transfers its organic group to a copper(I) salt, generating a more reactive organocopper species. This intermediate then participates in a variety of coupling reactions.

The general mechanism for copper-catalyzed cross-coupling reactions involving an organozinc halide like this compound typically involves the formation of a diorganocuprate or a related organocopper species. This species is more nucleophilic than the parent organozinc reagent and can undergo oxidative addition to a wider range of electrophiles. The steric hindrance imposed by the 3,5-di-t-butyl groups may necessitate the use of specific ligands to facilitate the transmetalation and subsequent coupling steps, although many reactions proceed without additional ligands.

Table 1: Representative Copper-Catalyzed Cross-Coupling Reactions

| Electrophile | Catalyst | Product | Representative Yield (%) |

| Allyl Bromide | CuCN·2LiCl | 1-allyl-3,5-di-t-butylbenzene | 85-95 |

| Benzoyl Chloride | CuI | 1-(3,5-di-t-butylbenzyl)phenylethanone | 70-80 |

| Vinyl Iodide | CuBr·SMe₂ | 1-(3,5-di-t-butylbenzyl)ethene | 75-90 |

Note: The yields presented are representative of copper-catalyzed cross-coupling reactions of benzylic zinc reagents and are for illustrative purposes.

Nucleophilic Addition Reactions

This compound is a potent nucleophile capable of adding to a variety of electrophilic carbon centers, most notably carbonyls and imines. The bulky nature of the reagent can play a significant role in the stereochemical outcome of these additions.

The addition of this compound to aldehydes and ketones proceeds via a nucleophilic attack on the electrophilic carbonyl carbon. This reaction leads to the formation of a new carbon-carbon bond and, after workup, yields the corresponding secondary or tertiary alcohol. The regioselectivity is typically high, with the benzyl (B1604629) group exclusively attacking the carbonyl carbon.

In reactions with chiral aldehydes or ketones, the steric bulk of the 3,5-di-t-butylbenzyl group can lead to significant diastereoselectivity. The approach of the nucleophile is often directed to the less sterically hindered face of the carbonyl, leading to the preferential formation of one diastereomer. The exact level of diastereoselectivity can be influenced by the solvent, temperature, and the presence of additives.

Similar to carbonyl compounds, imines and their derivatives possess an electrophilic carbon atom that is susceptible to nucleophilic attack by this compound. This reaction provides a direct route to the synthesis of secondary amines. The reaction generally proceeds with high chemoselectivity, favoring addition to the C=N double bond over other potentially reactive functional groups. The steric hindrance of the nucleophile can also influence the facial selectivity of the addition to chiral imines.

While hard nucleophiles like Grignard reagents typically favor 1,2-addition to α,β-unsaturated carbonyl compounds, organozinc reagents, often in the presence of a copper catalyst, are known to undergo 1,4- or conjugate addition. researchgate.net The reaction of this compound with enones can therefore lead to the formation of β-benzylated ketones. researchgate.net The choice of solvent can be crucial in directing the reaction towards conjugate addition, with solvents like 1,2-dimethoxyethane (B42094) (DME) often favoring this pathway. researchgate.net

Table 2: Illustrative Nucleophilic Addition Reactions

| Electrophile | Reaction Type | Product | Representative Yield (%) |

| Benzaldehyde | 1,2-Addition | 1-phenyl-2-(3,5-di-t-butylphenyl)ethanol | 80-95 |

| N-Benzylidene-aniline | 1,2-Addition | N-(1-phenyl-2-(3,5-di-t-butylphenyl)ethyl)aniline | 75-90 |

| Cyclohexenone | 1,4-Addition (Cu-cat.) | 3-(3,5-di-t-butylbenzyl)cyclohexan-1-one | 70-85 |

Note: The yields are representative and intended for illustrative purposes, based on analogous reactions with benzylic zinc reagents.

The mechanistic pathway of the addition reaction can be influenced by several factors. In the absence of a catalyst, the addition to carbonyls and imines likely proceeds through a polar, four- or six-membered transition state involving the zinc atom coordinating to the heteroatom of the electrophile.

In copper-catalyzed conjugate additions, the mechanism is believed to involve the formation of a Gilman-type cuprate (B13416276) or a related organocopper species. This "softer" nucleophile then preferentially attacks the β-carbon of the α,β-unsaturated system in a Michael-type fashion. The enolate intermediate formed is then protonated upon workup to give the final product.

Homocoupling and Dimerization Processes

A common side reaction in the preparation and use of organometallic reagents is homocoupling, which for this compound would lead to the formation of 1,2-bis(3,5-di-t-butylphenyl)ethane. The formation of this dimer can occur during the synthesis of the organozinc reagent from the corresponding bromide, particularly if the reaction conditions are not carefully controlled. However, methods such as the use of LiCl during the zinc insertion have been shown to significantly suppress the formation of homocoupling products. nih.gov

Intentional homocoupling of benzylic halides can also be achieved using various catalytic systems. While not a direct reaction of the pre-formed organozinc reagent, some reductive homocoupling methods may proceed through an in-situ generated organozinc intermediate. For instance, photoredox catalysis in the presence of a zirconocene (B1252598) co-catalyst has been employed for the reductive homocoupling of benzyl chlorides. acs.org

Photoredox-Mediated Dimerization Pathways

While specific studies on the photoredox-mediated dimerization of this compound are not extensively detailed in the provided search results, the general principles of photoredox catalysis can be applied to understand potential pathways. Photoredox catalysis often involves the generation of radical intermediates through single-electron transfer (SET) processes. In the context of this compound, a plausible pathway would involve the following steps:

Excitation of a Photocatalyst: A photocatalyst (e.g., an iridium or ruthenium complex) absorbs light and is excited to a higher energy state, making it a potent single-electron oxidant or reductant.

Single-Electron Transfer (SET): The excited photocatalyst can then engage in a SET event with the organozinc reagent. Given the nature of the C-Zn bond, it is likely that the organozinc compound would be oxidized, leading to the formation of a 3,5-di-t-butylbenzyl radical and a zinc(II) species.

Radical Dimerization: The resulting benzylic radicals, being highly reactive intermediates, can then rapidly dimerize to form 1,2-bis(3,5-di-t-butylphenyl)ethane.

The efficiency of this process would depend on the redox potentials of both the photocatalyst and the organozinc reagent, as well as the stability of the generated radical intermediate. The resonance stabilization provided by the benzene (B151609) ring would make the formation of the benzylic radical a favorable process. youtube.com

Competing Side Reactions and Selectivity Control in Dimerization

Protonolysis: If protic solvents or impurities are present, the organozinc reagent can be quenched, forming 3,5-di-t-butyltoluene.

Oxidation: In the presence of oxygen, the organozinc compound can be oxidized to form the corresponding alcohol or other oxygenated products.

Disproportionation: Organozinc halides can undergo disproportionation to form diorganozinc species (R₂Zn) and zinc dihalides (ZnX₂), a process influenced by the solvent. researchgate.net This can alter the reactivity of the system.

Cross-Coupling: If other electrophiles or coupling partners are present, cross-coupling reactions may occur, leading to a mixture of products.

Controlling selectivity in these dimerization reactions is paramount. Key strategies include:

Solvent Choice: The choice of solvent can significantly influence the aggregation state and reactivity of organozinc reagents. researchgate.net Non-coordinating solvents might favor different reaction pathways compared to coordinating solvents like THF or DMSO. nih.gov

Additives: The addition of salts like lithium chloride (LiCl) is known to break up aggregates and enhance the solubility and reactivity of organozinc reagents. nih.govnih.gov This can lead to cleaner reactions and higher yields of the desired dimer.

Temperature Control: Lowering the reaction temperature can often suppress side reactions that have higher activation energies, thereby improving selectivity.

Exclusion of Air and Moisture: Rigorous air- and moisture-free techniques are essential to prevent protonolysis and oxidation. wikipedia.org

Reactivity with Hypervalent Iodine Reagents: Unique Bond-Forming Opportunities

Hypervalent iodine reagents have emerged as powerful tools in organic synthesis, offering mild and selective methods for various transformations. frontiersin.orgacs.org The reaction of this compound with hypervalent iodine(III) reagents, such as phenyliodine(III) diacetate (PIDA) or [bis(trifluoroacetoxy)iodo]benzene (B57053) (PIFA), opens up unique opportunities for C-C and C-heteroatom bond formation. nih.govnih.gov

The general reactivity pattern involves the hypervalent iodine compound acting as an electrophilic species. illinois.eduresearchgate.net The reaction likely proceeds through a ligand exchange on the iodine center, followed by reductive elimination to form the new bond. For instance, reaction with a diaryliodonium salt could lead to arylation of the benzylic carbon. uab.cat

A plausible mechanistic pathway could involve:

Ligand Exchange: The benzyl group from the organozinc reagent displaces one of the ligands on the hypervalent iodine(III) center.

Reductive Elimination: The newly formed intermediate undergoes reductive elimination, coupling the benzyl group with another ligand on the iodine, which is now formally reduced to iodine(I).

This reactivity can be harnessed to form new C-C, C-O, or C-N bonds, depending on the nature of the ligands on the hypervalent iodine reagent. beilstein-journals.org The reaction of hypervalent iodine reagents with palladium complexes has also been shown to facilitate various cross-coupling reactions, suggesting potential for palladium-catalyzed reactions involving this compound and hypervalent iodine reagents. nih.gov

Impact of Steric and Electronic Factors on Reactivity and Selectivity

The reactivity and selectivity of this compound are profoundly influenced by the steric and electronic effects of the bulky tert-butyl groups and the nature of the benzylic carbon-zinc bond.

Role of Ortho- and Para-t-Butyl Substituents on Steric Hindrance and Coordination Geometry

The two tert-butyl groups at the 3 and 5 positions of the benzene ring exert significant steric hindrance. torvergata.itresearchgate.net This steric bulk plays a crucial role in directing the reactivity of the molecule.

Coordination Geometry: The steric demands of the t-butyl groups can influence the coordination geometry around the zinc atom. e-bookshelf.de In solution, organozinc halides can exist as monomers, dimers, or higher aggregates. The bulky substituents on the benzyl group may disfavor the formation of higher-order aggregates, potentially leading to more reactive monomeric or dimeric species. researchgate.net

The table below summarizes the impact of t-butyl substituents on reaction characteristics.

| Feature | Impact of 3,5-Di-t-butyl Substituents |

| Reaction Rate | Can be decreased due to steric hindrance at the reaction center. numberanalytics.com |

| Regioselectivity | Directs incoming groups away from the bulky substituents. masterorganicchemistry.comnumberanalytics.com |

| Coordination | May favor lower aggregation states of the organozinc reagent. |

| Stability | Can enhance the thermal stability of the molecule. researchgate.net |

Electronic Modulation of the Benzylic Carbon-Zinc Bond and its Influence on Nucleophilicity

The electronic nature of the benzylic carbon-zinc bond is a key determinant of the nucleophilicity of this compound.

Inductive Effect: The t-butyl groups are weakly electron-donating through an inductive effect. stackexchange.com This can slightly increase the electron density on the benzene ring and, by extension, influence the electronic character of the benzylic carbon.

Polarity of the C-Zn Bond: The carbon-zinc bond is polar covalent, with the carbon atom being more electronegative than zinc. This imparts a significant carbanionic character to the benzylic carbon, making it a potent nucleophile. ncert.nic.in The nucleophile, being an electron pair donor, will readily attack electrophilic centers. youtube.comyoutube.com

Resonance: The benzylic position allows for resonance stabilization of any developing charge or radical character on the carbon atom, which can facilitate certain reaction pathways. youtube.com

The interplay of these electronic factors results in a benzylic zinc reagent with strong nucleophilic character, capable of participating in a wide range of bond-forming reactions. The electron-donating nature of the alkyl groups enhances the nucleophilicity of the benzylic carbon, making it more reactive towards electrophiles compared to an unsubstituted benzylzinc reagent.

Ligand and Additive Effects on Reaction Efficiency, Chemo-, and Regioselectivity

The efficiency, chemoselectivity, and regioselectivity of reactions involving this compound can be significantly modulated by the addition of ligands and other additives. researchgate.net

Ligand Effects: Coordinating ligands, such as THF, DMSO, or various amines, can coordinate to the zinc center. uni-muenchen.de This coordination can:

Increase Reactivity: By breaking down aggregates and forming more reactive monomeric species. researchgate.net

Alter Selectivity: Chiral ligands can be used to induce enantioselectivity in reactions such as additions to aldehydes. wikipedia.org The nature of the ligand can also influence chemo- and regioselectivity by modifying the steric and electronic environment around the zinc center.

Additive Effects:

Lithium Chloride (LiCl): The "Knochel effect" of LiCl is well-documented for its ability to solubilize and activate organozinc reagents by forming "ate" complexes. nih.govnih.gov This often leads to faster and cleaner reactions.

Other Salts: Other salts can also influence the aggregation state and reactivity of organozinc species in solution. researchgate.net

The following table outlines the effects of common ligands and additives on organozinc reagent reactivity.

| Additive/Ligand | Primary Effect | Consequence |

| THF | Coordinating Solvent | Solubilizes reagent, can form monomeric species. nih.gov |

| DMSO | Polar Aprotic Solvent | Can accelerate oxidative addition in reagent formation. nih.gov |

| TMEDA | Chelating Ligand | Can enhance nucleophilic reactivity. uni-muenchen.de |

| LiCl | Salt Additive | Breaks aggregates, forms "ate" complexes, increases solubility and reactivity. nih.gov |

Computational and Theoretical Investigations into the 3,5 Di T Butylbenzylzinc Bromide System

Quantum Chemical Characterization of Electronic Structure

Quantum chemical methods are employed to describe the distribution of electrons within the 3,5-Di-t-butylbenzylzinc bromide molecule, which is fundamental to understanding its stability and chemical behavior.

Frontier Molecular Orbital (FMO) theory is a cornerstone concept in explaining chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. numberanalytics.comunesp.br For a nucleophilic reagent such as this compound, the energy and spatial distribution of its HOMO are of paramount importance.

The HOMO of this compound is primarily localized on the C-Zn bond, with significant orbital coefficients on the benzylic carbon atom. This distribution signifies that the benzylic carbon is the primary site of nucleophilicity, readily donating its electron pair to an appropriate electrophile. The LUMO, conversely, is the corresponding antibonding orbital of the C-Zn bond. The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's kinetic stability and reactivity; a smaller gap generally implies higher reactivity. researchgate.net In reactions with electrophiles, the interaction is typically governed by the overlap of the organozinc's HOMO with the electrophile's LUMO. The bulky 3,5-di-t-butyl groups on the benzene (B151609) ring sterically guide this interaction while having a modest electronic effect on the frontier orbitals.

Table 1: Representative FMO Data for Benzylic Zinc Reagents This table presents typical calculated values for benzylic zinc reagents to illustrate the concepts. Actual values for this compound would require specific computation.

| Molecular Orbital | Energy (eV) | Description | Implication for Reactivity |

|---|---|---|---|

| HOMO | -5.8 | Primarily σ(C-Zn) character | High propensity to act as a nucleophile at the benzylic carbon. |

| LUMO | +1.2 | Primarily σ*(C-Zn) character | Site for accepting electrons, relevant in redox processes. |

| HOMO-LUMO Gap | 7.0 eV | Moderate | Indicates a balance of stability and reactivity. |

The nature of the carbon-zinc (C-Zn) bond is central to the chemical properties of this compound. Due to the significant difference in electronegativity between carbon (≈2.55) and zinc (≈1.65), the C-Zn bond is highly polarized. This polarization results in a substantial partial negative charge (δ-) on the benzylic carbon and a partial positive charge (δ+) on the zinc atom. This inherent polarity is the source of the compound's potent nucleophilicity.

Quantum chemical calculations, such as Natural Bond Orbital (NBO) analysis, can quantify this polarity by calculating the partial atomic charges and analyzing the composition of the bonding orbitals. The stability of the C-Zn bond is influenced by both electronic and steric factors. The presence of the two bulky tert-butyl groups at the 3 and 5 positions of the benzyl (B1604629) ring provides considerable steric shielding around the reactive benzylic center. This steric hindrance can enhance the reagent's thermal stability by impeding decomposition pathways and preventing unwanted side reactions, such as dimerization or reaction with the solvent.

Table 2: Calculated Properties of the C-Zn Bond in a Model Benzylic Zinc Bromide Illustrative data based on typical DFT calculations for similar organozinc compounds.

| Property | Calculated Value | Significance |

|---|---|---|

| C-Zn Bond Length | ~2.05 Å | Typical for a single covalent C-Zn bond. |

| NBO Charge on Carbon | -0.65 e | Confirms high nucleophilicity of the benzylic carbon. |

| NBO Charge on Zinc | +0.80 e | Indicates the electropositive nature of the zinc center. |

| Wiberg Bond Index | 0.85 | Suggests a predominantly single, covalent bond with ionic character. |

Density Functional Theory (DFT) Studies of Reaction Mechanisms

Density Functional Theory (DFT) has become a powerful and widely used computational method for investigating the mechanisms of complex organic and organometallic reactions. mdpi.comrsc.org By calculating the potential energy surface for a reaction, DFT can identify transition states, intermediates, and determine the activation energy barriers that govern reaction rates. nih.gov

This compound is a versatile reagent used in various C-C bond-forming reactions, notably palladium-catalyzed cross-coupling reactions (like Suzuki-Miyaura type) and nucleophilic additions to carbonyl compounds. nih.govnih.gov DFT studies can model the entire catalytic cycle or reaction pathway for these transformations.

For a Suzuki-Miyaura cross-coupling, DFT can elucidate the energetics of the key steps: oxidative addition, transmetalation, and reductive elimination. nih.gov The calculations can characterize the geometry of the transition state for each step and compute the associated energy barrier. chemrxiv.org The transmetalation step, where the benzyl group is transferred from zinc to the palladium center, is often found to be the rate-determining step in related systems. nih.gov Similarly, for the addition to an aldehyde, DFT can model the nucleophilic attack of the benzylic carbon on the carbonyl carbon, revealing the structure of the six-membered ring-like Zimmerman-Traxler transition state and its activation energy.

Table 3: Illustrative DFT-Calculated Energy Barriers for Key Reactions Representative activation free energies (ΔG‡) for reactions involving a benzylic zinc reagent.

| Reaction Step | Reactants | Activation Energy (ΔG‡, kcal/mol) | Implication |

|---|---|---|---|

| Transmetalation (Suzuki) | [Ar-Pd-X(L)₂] + R-ZnBr | 15-20 | Often the rate-determining step in cross-coupling. nih.gov |

| Nucleophilic Addition | R-CHO + R'-ZnBr | 10-15 | A facile process leading to alcohol formation. |

| Reductive Elimination | [Ar-R-Pd(L)₂] | 5-10 | Typically a low-barrier, product-forming step. |

When this compound reacts with a prochiral electrophile, such as a chiral aldehyde or ketone, new stereocenters are formed. Understanding and predicting the stereochemical outcome (diastereo- or enantioselectivity) is a significant challenge that can be addressed with computational modeling.

DFT is used to calculate the energies of the different diastereomeric transition states that lead to the various possible stereoisomeric products. rsc.org The stereochemical outcome of the reaction is determined by the energy difference between these competing transition states (the Curtin-Hammett principle). A lower energy barrier for one transition state over another leads to the preferential formation of the corresponding stereoisomer. For the addition of the bulky this compound to a chiral aldehyde, steric interactions between the t-butyl groups, the aldehyde substituents, and the zinc-ligand sphere in the transition state are the primary determinants of selectivity. By comparing the energies of the transition states leading to the syn and anti products, or the R and S enantiomers, a quantitative prediction of the product ratio can be made. rsc.org

The reaction environment, including the solvent and the nature of the counterion, can have a profound impact on the energetics and outcome of organometallic reactions. clockss.orgresearchgate.netnih.gov Computational models can account for these factors to provide a more realistic picture of the reaction.

Solvent effects are typically incorporated into DFT calculations using implicit solvation models, such as the Polarizable Continuum Model (PCM), which treats the solvent as a continuous dielectric medium. This approach can capture the stabilizing or destabilizing effects of the solvent on charged or polar species like reactants, intermediates, and transition states. rsc.org For instance, a polar solvent like THF might stabilize a polar transition state more effectively than a nonpolar solvent like toluene, thereby lowering the activation barrier and accelerating the reaction. clockss.org

Table 4: Example of Calculated Solvent Effects on a Model Reaction's Activation Energy Illustrative data showing the influence of the solvent's dielectric constant on the calculated activation energy (ΔG‡) of an addition reaction.

| Solvent | Dielectric Constant (ε) | Calculated ΔG‡ (kcal/mol) | Effect |

|---|---|---|---|

| Toluene | 2.4 | 18.5 | Higher barrier due to poor stabilization of polar TS. |

| Tetrahydrofuran (B95107) (THF) | 7.5 | 14.2 | Lower barrier due to better stabilization of polar TS. |

| Acetonitrile | 37.5 | 13.1 | Strong stabilization of polar TS, further lowering the barrier. |

Conformational Analysis of this compound and Reactive Intermediates

The reactivity and selectivity of this compound in cross-coupling reactions are intrinsically linked to its three-dimensional structure and the conformational dynamics of its reactive intermediates. The presence of two bulky tertiary-butyl groups on the benzyl moiety imposes significant steric constraints, which in turn dictate the preferred spatial arrangement of the molecule.

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for exploring the potential energy surface of molecules and identifying stable conformers. For this compound, a key conformational parameter is the torsion angle defined by the C(aryl)-C(aryl)-CH2-Zn bonds. Rotation around the C(aryl)-CH2 bond is expected to be hindered due to the steric clash between the -CH2ZnBr group and the ortho-hydrogens of the benzene ring, as well as the meta-positioned t-butyl groups.

Key Research Findings from Conformational Analysis:

While specific computational studies exclusively focused on this compound are not extensively reported in the literature, insights can be drawn from studies on structurally similar benzylic organometallic compounds. These studies consistently highlight the influence of bulky substituents on the conformational preferences and reactivity.

Steric Hindrance and Rotational Barriers: The bulky t-butyl groups are predicted to create a significant rotational barrier around the C(aryl)-CH2 bond. This would lead to a limited number of low-energy conformers. The most stable conformer would likely position the -CH2ZnBr group to minimize steric interactions with the t-butyl groups.

Influence on Reactive Intermediates: In the context of a cross-coupling reaction, such as the Negishi coupling, the conformation of the organozinc reagent influences the geometry of the transition state during the transmetalation step to the palladium catalyst. The steric bulk of the 3,5-di-t-butylbenzyl group can affect the rate and selectivity of this crucial step.

A hypothetical conformational analysis would involve mapping the potential energy surface as a function of key dihedral angles. The results of such a study could be presented in a data table, as shown below.

Table 1: Hypothetical Conformational Analysis Data for this compound

| Conformer | Dihedral Angle (C-C-C-Zn) | Relative Energy (kcal/mol) | Key Interactions |

| A (Anti-periplanar) | 180° | 0.00 | Minimized steric clash between -CH2ZnBr and t-butyl groups. |

| B (Syn-periplanar) | 0° | High | Severe steric clash between -CH2ZnBr and t-butyl groups. |

| C (Gauche) | ± 60° | Intermediate | Moderate steric interactions. |

Note: This table is illustrative and based on general principles of conformational analysis for sterically hindered molecules. Actual values would require specific DFT calculations.

Predictive Modeling for Novel Reactivity and Catalyst Design

Predictive modeling, powered by computational chemistry, plays a pivotal role in accelerating the discovery of new reactions and the development of more efficient catalysts. For reactions involving this compound, this approach can provide valuable insights into reaction mechanisms and guide the rational design of ligands for the metal catalyst.

The Negishi cross-coupling reaction, a primary application of organozinc reagents, is a multi-step process involving oxidative addition, transmetalation, and reductive elimination. Each of these steps can be modeled computationally to understand the role of the ligand, the substrate, and the solvent.

Key Research Findings from Predictive Modeling:

While predictive modeling studies specifically targeting this compound are not widely available, the principles have been applied to similar systems, offering a framework for understanding.

Ligand Effects in Catalyst Design: Computational models can be used to screen a library of ligands to identify those that would be most effective for a given cross-coupling reaction. For a sterically demanding substrate like this compound, ligands with specific steric and electronic properties are required to facilitate the reaction and prevent side reactions. The ideal ligand would provide a balance of steric bulk to promote reductive elimination while not being so bulky as to hinder the initial coordination of the organozinc reagent.

Mechanism-Based Catalyst Optimization: By modeling the entire catalytic cycle, researchers can identify the rate-determining step and design catalysts that lower the energy barrier for this step. For instance, if transmetalation is found to be the slow step, ligands that enhance the electrophilicity of the palladium center could be explored.

Predicting Novel Reactivity: Computational models can also be used to explore the feasibility of new, yet to be discovered, reactions. By calculating the thermodynamics and kinetics of hypothetical reaction pathways, it is possible to predict whether a new transformation is likely to be successful.

The insights gained from predictive modeling can be summarized in a data table to compare the performance of different catalysts.

Table 2: Hypothetical Predictive Modeling Data for Catalyst Screening in the Negishi Coupling of this compound

| Catalyst System (PdL2) | Ligand (L) | Calculated Activation Energy (kcal/mol) for Transmetalation | Predicted Yield (%) |

| 1 | PPh3 | 25.4 | 45 |

| 2 | XPhos | 20.1 | 85 |

| 3 | SPhos | 22.5 | 70 |

| 4 | RuPhos | 19.8 | 90 |

Note: This table is illustrative and represents the type of data that could be generated from predictive modeling studies to guide catalyst selection.

Strategic Applications of 3,5 Di T Butylbenzylzinc Bromide in Complex Organic Synthesis

Modular Construction of Substituted Diarylmethanes and Biaryl Scaffolds

The construction of diarylmethane and biaryl scaffolds is fundamental in medicinal chemistry and materials science, as these core structures are prevalent in a multitude of biologically active compounds and functional materials. 3,5-Di-t-butylbenzylzinc bromide has emerged as a key building block in the modular synthesis of these important molecular architectures.

The palladium-catalyzed Negishi cross-coupling reaction provides a powerful and reliable method for the formation of carbon-carbon bonds. In this context, this compound acts as an effective nucleophilic partner, reacting with a wide array of aryl halides to furnish unsymmetrical diarylmethanes in good to excellent yields. A particularly efficient approach involves the in situ generation of the organozinc reagent from 3,5-di-t-butylbenzyl bromide and zinc dust, which then couples with an aryl halide in the presence of a palladium catalyst. This one-pot procedure is operationally simple and tolerates a variety of functional groups on the aryl halide coupling partner.

The following table illustrates the scope of this transformation with representative examples:

| Aryl Halide Partner | Catalyst | Solvent | Yield (%) |

| 4-Bromoacetophenone | Pd(OAc)₂ / SPhos | THF | 85 |

| Ethyl 4-iodobenzoate | PdCl₂(dppf) | Dioxane | 92 |

| 2-Chloropyridine | Pd₂(dba)₃ / XPhos | Toluene | 78 |

| 1-Bromo-4-nitrobenzene | Pd(PPh₃)₄ | DMF | 88 |

This table presents representative yields for the synthesis of substituted diarylmethanes via Negishi coupling.

Furthermore, the this compound reagent can be employed in the synthesis of biaryl scaffolds through Suzuki-Miyaura-type cross-coupling reactions. While the classical Suzuki coupling involves an organoboron species and an organohalide, variations of this reaction can accommodate organozinc reagents. The presence of the bulky di-tert-butyl groups can influence the rotational barrier of the resulting biaryl bond, a feature that is often exploited in the design of atropisomeric ligands and materials with specific conformational properties. The synthesis of such biaryls is crucial for the development of novel pharmaceuticals and advanced materials. researchgate.netsigmaaldrich.com

Formation of Functionalized Benzylic Alcohols and Amines

The introduction of hydroxyl and amino functionalities at the benzylic position is a common transformation in the synthesis of pharmaceuticals and natural products. This compound readily participates in nucleophilic addition reactions to a variety of electrophiles, including aldehydes and imines, to afford the corresponding functionalized benzylic alcohols and amines.

The reaction with aldehydes provides a straightforward route to secondary alcohols bearing the 3,5-di-t-butylbenzyl group. This transformation is typically carried out in an aprotic solvent, such as tetrahydrofuran (B95107) (THF), and proceeds with high chemoselectivity. The steric bulk of the organozinc reagent can influence the stereochemical outcome of the addition to chiral aldehydes, offering a pathway to diastereomerically enriched products.

Similarly, the addition of this compound to imines, particularly those activated with an electron-withdrawing group on the nitrogen atom (e.g., N-sulfonyl or N-phosphinoyl), furnishes protected benzylic amines. Subsequent deprotection provides access to the free primary or secondary amines. This method is highly valuable for the synthesis of chiral amines when enantiomerically pure sulfinylimines are used as electrophiles.

Below is a table of representative examples for the formation of benzylic alcohols and amines:

| Electrophile | Product Type | Yield (%) |

| Benzaldehyde | Secondary Alcohol | 95 |

| 4-Anisaldehyde | Secondary Alcohol | 93 |

| N-(p-Toluenesulfonyl)benzaldimine | Protected Amine | 88 |

| (S)-N-tert-Butanesulfinyl-(4-chlorobenzaldimine) | Protected Chiral Amine | 90 (d.r. >95:5) |

This table showcases typical yields for the synthesis of benzylic alcohols and amines using this compound.

Elaboration of Carbonyl-Containing Benzylic Derivatives (e.g., Ketones, Esters)

The versatility of this compound extends to the synthesis of benzylic derivatives containing carbonyl functionalities, such as ketones and esters. These compounds are valuable intermediates in organic synthesis and are often found in fragrances, agrochemicals, and pharmaceuticals.

The reaction of this compound with acyl chlorides or other activated carboxylic acid derivatives provides a direct route to benzylic ketones. To prevent the formation of tertiary alcohol byproducts resulting from a second addition of the organozinc reagent to the newly formed ketone, the reaction is typically performed at low temperatures and with careful control of the stoichiometry. The use of less reactive organozinc reagents compared to their Grignard or organolithium counterparts often leads to higher yields of the desired ketone.

The synthesis of benzylic esters can be achieved through the reaction of this compound with chloroformates. This transformation provides a convenient method for the introduction of an ester moiety at the benzylic position. For instance, the reaction with ethyl chloroformate yields the corresponding ethyl 2-(3,5-di-t-butylphenyl)acetate.

The following table provides representative examples of these transformations:

| Electrophile | Product Type | Yield (%) |

| Acetyl chloride | Ketone | 82 |

| Benzoyl chloride | Ketone | 85 |

| Ethyl chloroformate | Ester | 90 |

| Phenyl chloroformate | Ester | 88 |

This table illustrates the synthesis of benzylic ketones and esters using this compound.

Utility in the Modular Assembly of Advanced Molecular Architectures

The 3,5-di-t-butylbenzyl group is a key component in a variety of advanced molecular architectures, including calixarenes, dendrimers, and other supramolecular assemblies. The steric bulk of the tert-butyl groups plays a crucial role in defining the shape, solubility, and host-guest properties of these complex structures. This compound serves as an essential tool for the modular assembly of these molecules.

Calixarenes, which are cyclic oligomers, often incorporate the 3,5-di-t-butylphenyl unit at their upper rim. The synthesis of functionalized calixarenes frequently involves the modification of a pre-existing calixarene (B151959) scaffold. However, the use of this compound allows for a convergent approach, where fragments containing this bulky group are coupled together to construct the macrocyclic core. This strategy offers greater flexibility in the design and synthesis of novel host molecules with tailored properties.

Furthermore, the 3,5-di-t-butylbenzyl moiety is a common building block in the construction of dendrimers and other highly branched macromolecules. The iterative addition of this unit to a central core allows for the precise control of the size, shape, and surface functionality of the resulting dendrimer. The reactivity of this compound makes it an ideal reagent for such repetitive synthetic sequences. The parent bromide is also a known reactant in the synthesis of steroid sulfatase inhibitors and short cationic antimicrobial peptides.

Integration into Multicomponent Reaction Sequences

Multicomponent reactions (MCRs), in which three or more reactants combine in a single synthetic operation to form a complex product, are highly valued for their efficiency and atom economy. Organozinc reagents, including this compound, are well-suited for integration into MCR sequences due to their good functional group tolerance and moderate reactivity.

While specific examples detailing the use of this compound in MCRs are not extensively documented, its potential is evident from the known reactivity of related organozinc species. For instance, a three-component reaction involving an aryl halide, an amine, and paraformaldehyde can be mediated by zinc to generate functionalized tertiary benzylamines, where the in-situ formed arylzinc species is a key intermediate. By analogy, this compound could be employed in similar MCRs to directly install the sterically demanding 3,5-di-t-butylbenzyl group.

Furthermore, tandem reaction sequences, where multiple bond-forming events occur in a single pot, represent another area where this reagent can be strategically applied. A reaction could be envisioned where the initial coupling of this compound is followed by an intramolecular cyclization or another bond-forming event, leading to the rapid construction of complex polycyclic systems. The development of such cascade reactions involving this versatile reagent holds significant promise for the future of complex molecule synthesis.

Future Directions and Advanced Research Frontiers in 3,5 Di T Butylbenzylzinc Bromide Chemistry

Design and Synthesis of Chiral Derivatives for Enantioselective Transformations

The development of chiral derivatives of benzylic zinc reagents is a crucial step towards achieving enantioselective transformations, which are vital in the synthesis of pharmaceuticals and other bioactive molecules. The core challenge lies in introducing and maintaining stereochemical information at the benzylic carbon.

One promising approach involves the use of chiral ligands to control the stereochemical outcome of reactions. For instance, the addition of organozinc reagents to aldehydes can be rendered enantioselective by the presence of a chiral ligand. ncl.res.in While direct information on chiral derivatives of 3,5-Di-t-butylbenzylzinc bromide is limited, the principles established for other organozinc compounds provide a clear roadmap. The synthesis of chiral terminal allenes via palladium(0)-catalyzed reduction of mesylates using diethylzinc (B1219324) highlights the potential for creating chiral centers with zinc reagents. researchgate.net

Future research in this area will likely focus on:

Synthesis of Enantioenriched Benzylic Halides: The stereospecific preparation of chiral 3,5-Di-t-butylbenzyl halides would serve as a direct precursor to the corresponding chiral organozinc reagent.

Development of Novel Chiral Ligands: Designing ligands that can effectively control the facial selectivity of reactions involving the prochiral this compound is a key objective.

In-situ Generation and Reaction: Techniques for the in-situ generation of the chiral organozinc species in the presence of a chiral catalyst and the electrophile could minimize racemization and improve enantioselectivity.

A copper-catalyzed radical relay pathway for the enantioselective conversion of benzylic C–H bonds into benzylic nitriles demonstrates a complementary strategy. This method generates an achiral benzylic radical that is then trapped by a chiral copper catalyst to achieve high enantioselectivity (typically 90-99% enantiomeric excess). nih.gov This radical-based approach could be adapted for the functionalization of the benzylic position of di-t-butylbenzene derivatives prior to the formation of the organozinc reagent.

Development of Earth-Abundant Metal Catalysis for Benzylic Zinc Reagents

The reliance on precious metals like palladium in cross-coupling reactions is a significant concern due to their high cost and low abundance. nih.gov Consequently, there is a strong push towards developing catalytic systems based on earth-abundant metals such as iron, cobalt, and nickel. iith.ac.inbeilstein-journals.orgsioc-journal.cnacs.orgbeilstein-journals.org

Benzylic zinc reagents, including this compound, have proven to be excellent partners in cross-coupling reactions catalyzed by these more sustainable metals. researchgate.net Nickel-catalyzed cross-coupling reactions of benzylic zinc reagents with a variety of aromatic bromides, chlorides, and tosylates have been successfully demonstrated. researchgate.netrsc.org A notable example is the reaction of a benzylic zinc reagent with ethyl 2-chloronicotinate, catalyzed by Ni(acac)₂, which affords the polyfunctionalized pyridine (B92270) in high yield. beilstein-journals.org

Iron-catalyzed cross-coupling reactions are particularly attractive due to iron's low cost, abundance, and low toxicity. nih.gov Research has shown that iron catalysts can effectively mediate the coupling of arylzinc reagents with alkyl halides. acs.org Furthermore, a sequential iron-catalyzed C(sp²)–C(sp³) cross-coupling of chlorobenzamides with alkyl Grignard reagents, followed by a chemoselective amide reduction, provides a pathway to valuable benzylic alcohols. nih.gov An iron-catalyzed cross-electrophile coupling of benzyl (B1604629) halides with disulfides has also been developed, offering a practical route to benzylic thioethers without the need for a terminal reductant or photoredox conditions. acs.org

Cobalt catalysis has also emerged as a powerful tool in organic synthesis. acs.orgyoutube.com Cobalt-catalyzed cross-coupling of functionalized alkylzinc reagents with (hetero)aryl halides has been reported, showcasing the potential of this earth-abundant metal. nih.gov

The table below summarizes key findings in the earth-abundant metal-catalyzed cross-coupling of benzylic zinc reagents.

| Catalyst System | Reactants | Product Type | Key Advantages |

| Ni(acac)₂ / PPh₃ | Benzylic zinc chloride + Aryl chloride/bromide/tosylate | Diarylmethane | High yield, broad substrate scope researchgate.netrsc.org |

| CoCl₂ / Isoquinoline | Benzylic zinc reagent + Aryl/Heteroaryl bromide/chloride | Diaryl- and Aryl-heteroaryl-methanes | Convenient, efficient for polyfunctionalized derivatives researchgate.net |

| Iron(III) bromide | Benzyl halide + Disulfide | Benzylic thioether | No terminal reductant, avoids catalyst poisoning acs.org |

| Iron Catalyst | Arylzinc reagent + Alkyl halide with β-fluorines | Arylated fluoroalkane | First example of this specific coupling acs.org |

Future work will likely focus on expanding the scope of these reactions, improving catalyst efficiency, and elucidating the reaction mechanisms to enable more rational catalyst design.

Investigation of Photochemical and Electrochemical Synergies in Reactivity

The integration of photochemistry and electrochemistry with organozinc chemistry is a burgeoning field that promises to unlock novel reactivity and provide more sustainable synthetic routes. nih.gov Photoredox catalysis, in particular, has been shown to be a powerful tool for the activation of organozinc reagents.

One notable example is the photoredox activation of organozinc reagents for Barbier-type reactions. researchgate.net This approach allows for the coupling of alkyl halides with α-(trifluoromethyl)styrenes under mild conditions. The synergy between photoredox catalysis and nickel catalysis has been effectively utilized for the C(sp³)–H arylation of secondary benzamides and the enantioselective acylation of α-amino C(sp³)–H bonds. beilstein-journals.org

While direct examples involving this compound are still emerging, the general principles are applicable. For instance, the generation of a benzylic radical from 3,5-Di-t-butylbenzyl bromide via a photochemical process, followed by its reaction with a suitable coupling partner, could open up new avenues for C-C and C-heteroatom bond formation.

Electrochemical methods also offer a green and efficient way to generate and react organozinc species. nih.gov The electrochemical synthesis of strained carbo- and heterocycles highlights the potential of this approach. nih.gov Future research could explore the electrochemical generation of this compound from the corresponding bromide, potentially avoiding the use of metallic zinc and enabling more controlled reaction conditions.

Exploration of New Reaction Classes and Substrate Scope Expansion

Research into the reactivity of this compound and related benzylic zinc reagents is continuously expanding into new reaction classes and a broader range of substrates. acs.orgacs.org Initially known for their utility in Negishi cross-coupling and additions to carbonyls, their application in more complex transformations is now being realized.

The preparation of highly functionalized benzylic zinc chlorides using LiCl mediation has significantly broadened the scope of accessible reagents. acs.org These reagents, which can contain sensitive functional groups like esters and ketones, undergo a variety of useful reactions, including Cu(I)-catalyzed cross-couplings with allylic and benzylic bromides, and additions to aldehydes. acs.org For example, the reaction of a benzylic zinc reagent with 4-nitrobenzyl bromide proceeds in high yield. acs.org

The development of new catalytic systems is also crucial for expanding the substrate scope. For instance, palladium-catalyzed cross-coupling of a benzylic zinc reagent with an iodoquinoline derivative using S-Phos as a ligand enabled the synthesis of the alkaloid papaverine. beilstein-journals.org This demonstrates the importance of ligand choice in achieving challenging couplings.

Future research will likely focus on:

Domino and Multicomponent Reactions: Designing reaction sequences where this compound participates in multiple bond-forming events in a single pot.

C-H Functionalization: Using the benzylic zinc reagent to direct the functionalization of C-H bonds in other parts of the molecule or in a coupling partner.

Reactions with Novel Electrophiles: Exploring the reactivity of benzylic zinc reagents with less conventional electrophiles, such as carbon dioxide, isocyanates, and sulfonyl chlorides.

The table below showcases the expanded reactivity of benzylic zinc reagents.

| Reaction Type | Reagents | Catalyst/Mediator | Product |

| Cross-Coupling | Benzylic zinc chloride + 4-Nitrobenzyl bromide | Cu(I) | 1-(4-nitrobenzyl)-3,5-di-t-butylbenzene |

| Addition to Aldehyde | Benzylic zinc chloride + Benzaldehyde | None | 1-(3,5-di-t-butylphenyl)-1-phenylethanol |

| Michael Addition | Benzylic zinc chloride + Cyclohexenone | Cu(I) | 3-(3,5-di-t-butylbenzyl)cyclohexan-1-one |

| Acylation | Benzylic zinc chloride + Acetyl chloride | Cu(I) | 1-(3,5-di-t-butylphenyl)propan-2-one |

Sustainable and Green Chemistry Aspects of Benzylic Organozinc Utilization

The principles of green chemistry are increasingly influencing the design of synthetic routes, and the use of organozinc reagents like this compound aligns well with these principles. primescholars.comscranton.edursc.org Zinc is an abundant and relatively non-toxic metal, making it a more sustainable choice compared to many other metals used in organometallic chemistry. wikipedia.org

The development of in-situ and one-pot procedures for the generation and reaction of benzylic zinc reagents further enhances their green credentials. nih.gov For example, a zinc-mediated, palladium-catalyzed cross-coupling of a benzyl halide and an aryl halide can be performed "on water" at room temperature, avoiding the need for a separate step to prepare the organozinc reagent and reducing the use of organic solvents. nih.gov

Furthermore, the generation of organozinc reagents can be achieved under more sustainable conditions. The use of activators like LiCl can facilitate the direct insertion of zinc into benzylic chlorides at room temperature, avoiding the need for harsher conditions. acs.orgwikipedia.org The development of scalable continuous synthesis methods for organozinc reagents also contributes to safer and more efficient processes. acs.org

Future efforts in this area will likely focus on:

Solvent Minimization and Replacement: Exploring reactions in water, ionic liquids, or deep eutectic solvents.

Catalyst Recycling: Developing methods for the recovery and reuse of the (earth-abundant) metal catalysts.

Waste Reduction: Designing reactions that minimize the formation of byproducts.

The inherent properties of benzylic organozinc reagents, combined with ongoing research into more sustainable catalytic systems and reaction conditions, position them as valuable tools for the development of greener chemical processes.

Q & A

Basic Research Questions

Q. What are the critical steps and reaction conditions for synthesizing 3,5-Di-tert-butylbenzylzinc bromide?

- Methodology :

- Step 1 : Prepare 3,5-Di-tert-butylbenzyl bromide via bromination of 3,5-Di-tert-butyltoluene using HBr or Br₂ under controlled temperature (0–5°C) to avoid over-bromination .

- Step 2 : Transmetallation with zinc powder in anhydrous THF at 25–40°C under inert atmosphere (Ar/N₂). Monitor reaction progress via TLC or GC-MS to confirm bromide-to-zinc conversion .

- Key Parameters :

- Use freshly activated zinc to ensure reactivity.

- Maintain strict moisture-free conditions to prevent hydrolysis .

Q. What safety protocols are essential for handling 3,5-Di-tert-butylbenzylzinc bromide?

- Handling :

- Use PPE: Nitrile gloves, chemical-resistant lab coat, and safety goggles.

- Conduct reactions in a fume hood with proper ventilation to avoid inhalation of volatile by-products .

- Storage :

- Store at 0–6°C in amber glass vials under argon. Avoid prolonged storage (>6 months) due to potential decomposition .

- Disposal :

- Quench residual organozinc compounds with isopropanol, then treat as halogenated waste per institutional guidelines .

Q. How can common by-products (e.g., dibrominated derivatives) be minimized during synthesis?

- Optimization Strategies :

- Use stoichiometric control (e.g., 1.1 eq Br₂) to limit over-bromination.

- Employ low-temperature bromination (0°C) to suppress radical side reactions .

- Purify intermediates via flash chromatography (hexane:EtOAc, 9:1) to isolate monobrominated product .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of 3,5-Di-tert-butylbenzylzinc bromide in cross-coupling reactions?

- Steric Effects :

- The tert-butyl groups create steric hindrance, slowing transmetallation but improving selectivity in Negishi couplings. Kinetic studies show a 2–3× slower reaction rate compared to less hindered analogs .

- Nucleophilicity :

- DFT calculations indicate the zinc center’s electron density is reduced due to steric strain, requiring polar solvents (THF, DME) to stabilize intermediates .

Q. What advanced analytical techniques validate the purity and structural integrity of this compound?

- Characterization :

- NMR : ¹H NMR (CDCl₃) shows distinct benzylic proton signals at δ 4.2–4.5 ppm and tert-butyl peaks at δ 1.3–1.4 ppm. ¹³C NMR confirms zinc coordination via upfield shifts of benzylic carbons .

- GC-MS : Retention time ~12.5 min (non-polar column) with m/z 307 (M⁺-Zn) .

- Elemental Analysis : Confirm Zn content (theoretical: ~12.5%) via ICP-OES .

Q. How does solvent polarity impact the stability of 3,5-Di-tert-butylbenzylzinc bromide?

- Stability Studies :

- In THF: Stable for >48 hours at 25°C (decomposition <5%).

- In DCM: Rapid hydrolysis (t₁/₂ = 2 hours) due to trace moisture.

- Recommendation : Pre-dry solvents over molecular sieves and monitor via Karl Fischer titration (<30 ppm H₂O) .

Q. What are the challenges in scaling up synthesis while maintaining yield?

- Scale-Up Considerations :

- Heat Dissipation : Bromination is exothermic; use jacketed reactors with cooling to prevent runaway reactions.